D-Valganciclovir Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of D-Valganciclovir Hydrochloride involves several key steps starting from ganciclovir. A notable method involves tritylation to protect amino and one hydroxyl group of ganciclovir, followed by condensation with N-benzyloxycarbonyl-L-valine. The process includes detritylation, acidification, hydrogenation to debenzyloxycarbonylation, and crystallization in aqueous isopropanol, yielding an overall yield of 34% (Zhao Shi-ku, 2015). Another approach describes a concise and efficient synthesis without involving protection-deprotection sequences, utilizing (2S)azido-3-methylbutyric acid as a masked L-valine equivalent (K. S. Babu, 2011).

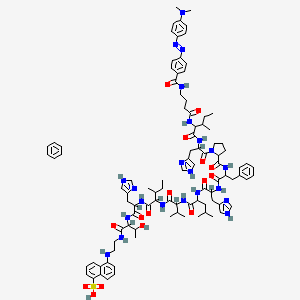

Molecular Structure Analysis

The molecular structure of D-Valganciclovir Hydrochloride involves a valyl ester linked to ganciclovir, enhancing its lipophilicity and oral bioavailability. This structure is pivotal in its conversion to ganciclovir upon hydrolysis, which is active against CMV infections.

Chemical Reactions and Properties

D-Valganciclovir Hydrochloride undergoes hydrolysis in the body to release ganciclovir, which then selectively inhibits the replication of viral DNA by competitive inhibition of viral DNA polymerases and incorporation into the viral DNA chain, causing termination. The synthesis process involves selective hydrolysis, condensation, and hydrogenation reactions to achieve the final product with high purity and the desired diastereomeric ratio as per the US pharmacopeia (Xu Ta, 2014).

Applications De Recherche Scientifique

Nanosensor Development for Valganciclovir Detection

A study by Doğan-Topal et al. (2013) explored the use of multi-walled carbon nanotubes in electrodes for sensitive detection of valganciclovir in pharmaceuticals. The research highlighted the potential for developing advanced sensors to detect and measure valganciclovir levels, demonstrating the drug's electrochemical properties.

Synthesis and Characterization of Congeners

In the study by Babu et al. (2013), the synthesis of valganciclovir hydrochloride congeners was investigated. This research is crucial for understanding the chemical properties of valganciclovir and its derivatives, which can lead to the development of new formulations or derivatives with potentially improved therapeutic properties.

Use in Pre-Emptive Therapy for Cytomegalovirus Infection

Allice et al. (2009) conducted a study, found in this paper, focusing on the use of valganciclovir as pre-emptive therapy for cytomegalovirus infection post-allogeneic stem cell transplantation. The study provides insights into the effectiveness of valganciclovir in preventing CMV infections in this high-risk group.

Drug Release from Polyester Thin Films

Research by Schaller et al. (2015) investigated the release of valganciclovir from polyester thin films. This study is significant for the development of new drug delivery systems, potentially improving the administration and effectiveness of valganciclovir in treating viral infections.

Stability and Degradation Analysis

A study by Sawant and Barge (2014) reported on the stability of valganciclovir, examining its degradation under various conditions. Understanding the stability of the drug is crucial for ensuring its efficacy and safety in pharmaceutical applications.

Interaction with DNA

The study by Shahabadi et al. (2018) explored the interaction of a Pt(II) complex containing valganciclovir with calf-thymus DNA. This research offers insights into the molecular interactions of valganciclovir, which could be relevant for understanding its mechanism of action and potential off-target effects.

Safety And Hazards

Orientations Futures

Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .

Propriétés

Numéro CAS |

1393911-57-3 |

|---|---|

Nom du produit |

D-Valganciclovir Hydrochloride |

Formule moléculaire |

C₁₄H₂₃ClN₆O₅ |

Poids moléculaire |

390.82 |

Synonymes |

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)